N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13(22)20-26(24,25)16-8-6-15(7-9-16)19-18(23)12-21-11-10-14-4-2-3-5-17(14)21/h2-11H,12H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGHNDMXKFMUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the appropriate amine with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can inhibit enzymes like carbonic anhydrase, contributing to its pharmacological effects .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in the acetylsulfamoyl-phenyl and indole-acetamide motifs. Below is a comparison with key analogs:
| Compound Name | Key Substituents | Structural Differences | Biological Relevance |
|---|---|---|---|
| N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide | Acetylsulfamoyl (–SO₂NHCOCH₃), indole-1-yl | Reference compound | Potential antimicrobial/anticancer activity (inferred from analogs) |
| N-(4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)acetamide () | Methylindole, sulfamoyl-hydroxyl chain | Sulfamoyl group lacks acetylation; indole at position 3 | Enhanced receptor binding due to methyl group |
| N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide () | Bromoindole, acetylamino-phenyl | Bromine at indole-4 position; no sulfonamide | Increased reactivity and potential anticancer activity |
| N-[4-(Morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide () | Morpholine-sulfonyl, 2-phenylindole | Morpholine ring enhances solubility; 2-phenyl substitution alters steric effects | Improved pharmacokinetics |
| 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide () | Thiazole, methylbenzyl-sulfonyl | Thiazole moiety introduces heterocyclic diversity | Dual antimicrobial/anticancer potential (IC₅₀ data pending) |
Physicochemical Properties
- Solubility: The acetylsulfamoyl group improves aqueous solubility compared to non-acetylated sulfonamides (e.g., ’s compound lacks acetylation and has lower solubility) .
- Stability : The acetamide bridge is stable under physiological pH but susceptible to hydrolysis in strongly acidic/basic conditions, similar to analogs in and .
- Reactivity : Bromine substitution () increases electrophilicity, while morpholine () enhances hydrogen-bonding capacity .
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of indole derivatives with sulfonamide precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
2. Anti-inflammatory Effects
- It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases .
3. Enzyme Inhibition
- The compound has demonstrated urease inhibition with an IC50 value of approximately 22.61 µM, suggesting potential applications in treating conditions like peptic ulcers where urease activity is detrimental .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:
| Modification | Effect on Activity |
|---|---|
| Acetamide group | Enhances enzyme inhibition |
| Sulfonamide moiety | Increases antimicrobial activity |
| Indole ring | Contributes to anti-inflammatory effects |
Studies indicate that modifications to the phenyl and indole components can significantly alter the biological efficacy, making it essential to explore various derivatives for improved activity profiles .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, with a notable effect on biofilm formation, which is critical for chronic infections .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory pathways in human cell lines. It was found to reduce levels of TNF-alpha and IL-6, suggesting a mechanism that involves downregulation of inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[4-(acetylsulfamoyl)phenyl]-2-(1H-indol-1-yl)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core and sulfamoyl-phenyl groups. Critical steps include:
- Coupling reactions : Amide bond formation between the indole and acetylsulfamoyl moieties under reflux with catalysts like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor via TLC and confirm with HPLC .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Indole activation | DMF, 0°C, 2h | 75–80 |
| 2 | Sulfamoylation | DCM, RT, 12h | 60–65 |
| 3 | Acetamide coupling | THF, 50°C, 6h | 70–75 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm indole proton environments (δ 7.2–7.8 ppm) and sulfamoyl/acetylamine carbonyl signals (δ 168–170 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]: 413.12; observed: 413.11) .
- FT-IR : Identify N–H stretches (~3300 cm) and C=O vibrations (~1650 cm) .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer :
- Solvent screening : Test DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., PEG-400) .
- Surfactants : Use Tween-80 (0.1–1%) to stabilize suspensions. Confirm solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loadings (EDCI: 1–2 eq) .
- Kinetic monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time .
- Case Study : Substituting Cl for F in analogous compounds increased yield from 8% to 17% due to reduced steric hindrance .
Q. How to resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and normalize to positive controls (e.g., doxorubicin) .
- Meta-analysis : Compare logP values and substituent effects across studies. Hydrophobic groups (e.g., methyl) often enhance membrane permeability .
Q. What computational strategies predict target binding modes for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LPP for Bcl-2) to assess binding affinity. Focus on sulfamoyl interactions with Arg residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability (RMSD < 2 Å) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogenation at indole C-5, sulfamoyl N-acetylation) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (sulfamoyl O) and aromatic features .
Data Contradiction Analysis
Q. Why do certain analogs show divergent cytotoxicity profiles despite structural similarity?
- Methodological Answer :
- Metabolic stability : Assess CYP450 metabolism via liver microsomes. Fluorinated analogs may resist oxidation better than chlorinated ones .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
